(3-Phenoxyphenyl)methanamine
Overview
Description
(3-Phenoxyphenyl)methanamine is an organic compound with the molecular formula C13H13NO It is characterized by a benzylamine moiety substituted with a phenoxy group at the third position
Mechanism of Action
Target of Action
3-Phenoxy-benzylamine is a derivative of phenoxybenzamine, which is an alpha-adrenergic antagonist . The primary targets of 3-Phenoxy-benzylamine are likely to be the alpha receptors, similar to phenoxybenzamine . Alpha receptors are present in the muscle that lines the walls of blood vessels .
Mode of Action
3-Phenoxy-benzylamine, like phenoxybenzamine, likely works by blocking alpha receptors in certain parts of the body . When the receptors are blocked, the muscle relaxes and the blood vessels widen . This interaction with its targets leads to a decrease in blood pressure .
Biochemical Pathways
It’s known that there exists a mutual transformation between 3-phenoxy-benzyl alcohol and 3-phenoxy-benzylamine, which plays an important role in the biodegradation of 3-phenoxy-benzylamine . This transformation may be attributed to the self-protection of the organism involved in the degradation process .
Pharmacokinetics
The rate processes associated with the absorption, distribution, metabolism, and elimination of a drug are crucial in understanding its pharmacokinetics . These processes determine drug concentrations in body fluids, tissues, and excreta at any time from the moment of administration until elimination from the body is complete .
Action Environment
The action of 3-Phenoxy-benzylamine can be influenced by various environmental factors. For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack, enhancing reactivity due to the adjacent aromatic ring . This suggests that the chemical environment can significantly influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
It is known that benzylamine, a structurally similar compound, is degraded biologically by the action of the monoamine oxidase B enzyme, resulting in benzaldehyde
Cellular Effects
Benzylamine and its derivatives have been shown to have antifungal activity, specifically inhibiting squalene epoxidase, a key enzyme in fungal sterol biosynthesis
Molecular Mechanism
Benzylamine, a structurally similar compound, is known to undergo reactions at the benzylic position, which can be either SN1 or SN2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenoxyphenyl)methanamine typically involves the reaction of 3-phenoxybenzaldehyde with ammonia or an amine source. One common method is the reductive amination of 3-phenoxybenzaldehyde using a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also be employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: (3-Phenoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-phenoxybenzaldehyde, while reduction can produce various amine derivatives .
Scientific Research Applications
(3-Phenoxyphenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals .
Comparison with Similar Compounds
Phenoxybenzamine: An alpha-adrenergic antagonist used in the treatment of hypertension.
Benzylamine: A simpler amine with various industrial applications.
Uniqueness: (3-Phenoxyphenyl)methanamine is unique due to the presence of both a phenoxy group and a benzylamine moiety, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(3-phenoxyphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9H,10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIFNISFRBVGIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360254 | |
Record name | 3-Phenoxy-benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50742-37-5 | |
Record name | 3-Phenoxy-benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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